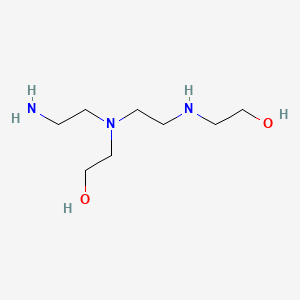
(3,5-dimethyl-1H-pyrazol-1-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrobenzoyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole typically involves the condensation of 3,5-dimethylpyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3,5-Dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 3,5-Dimethyl-1-(3-methyl-4-nitrobenzoyl)piperidine
- 3,5-Dimethyl-1-(3-methyl-4-nitrobenzoyl)pyrazole
Uniqueness
3,5-Dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the para position of the benzoyl ring enhances its reactivity and potential for further functionalization compared to similar compounds with different substitution patterns.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-7-9(2)14(13-8)12(16)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChIキー |
SCOLLBLQKBYOMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


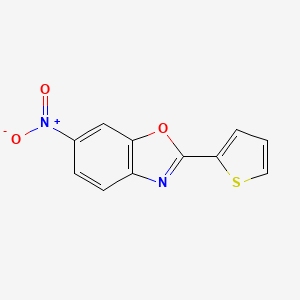
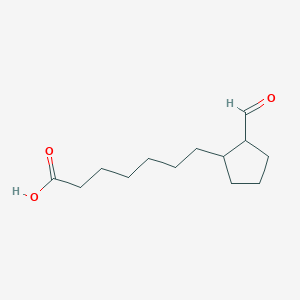


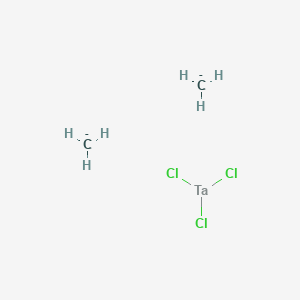
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
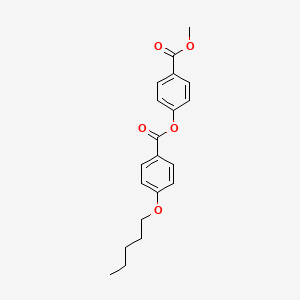

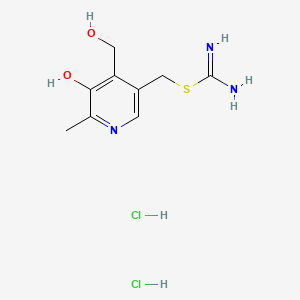
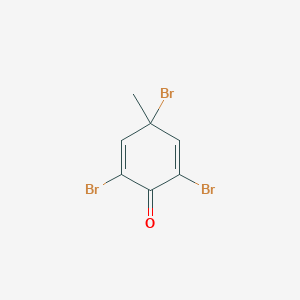
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
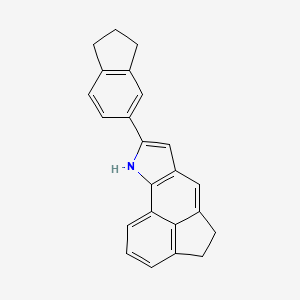
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
